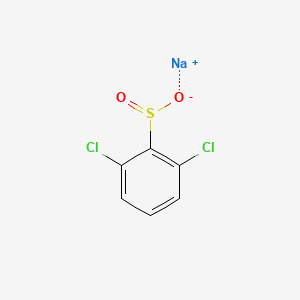
Sodium 2,6-dichlorobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,6-dichlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃Cl₂NaO₂S. It is a sodium salt of 2,6-dichlorobenzenesulfinic acid and is commonly used in various chemical reactions due to its unique properties. This compound is particularly noted for its role as a sulfonylating agent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dichlorobenzene-1-sulfinate typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction can be represented as:
2,6-Dichlorobenzenesulfonyl chloride+Sodium sulfite→Sodium 2,6-dichlorobenzene-1-sulfinate+By-products
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves controlled temperature and pH conditions to facilitate the reaction and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,6-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products:
Oxidation: 2,6-Dichlorobenzenesulfonic acid.
Reduction: 2,6-Dichlorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2,6-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2,6-dichlorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. The molecular targets and pathways involved include:
Nucleophilic attack: The nucleophile attacks the sulfur atom, leading to the displacement of the leaving group.
Formation of sulfonylated products: The reaction proceeds through a transition state, resulting in the formation of the sulfonylated product.
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2,6-dichlorobenzene-1-sulfinate is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity and selectivity in sulfonylation reactions. Compared to other sodium sulfinates, it offers distinct advantages in terms of reaction conditions and product yields .
Propiedades
Fórmula molecular |
C6H3Cl2NaO2S |
|---|---|
Peso molecular |
233.05 g/mol |
Nombre IUPAC |
sodium;2,6-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Clave InChI |
VADMBKGBCKBQHC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)S(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)


![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
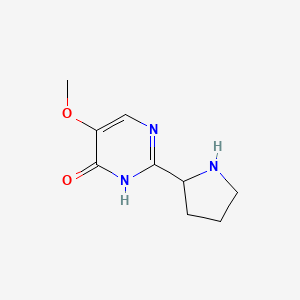
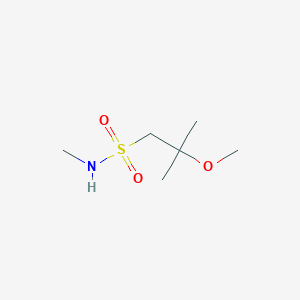
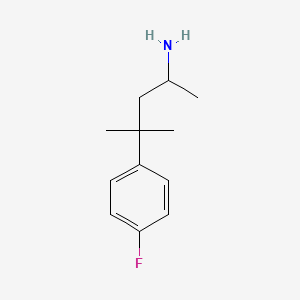
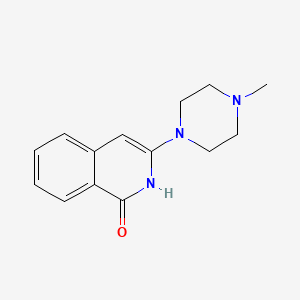
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
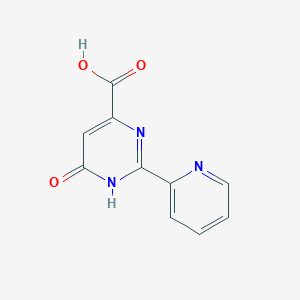
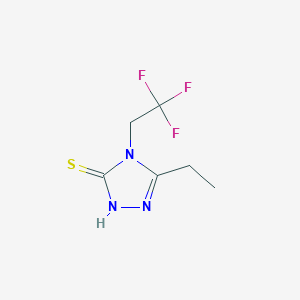

![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)

